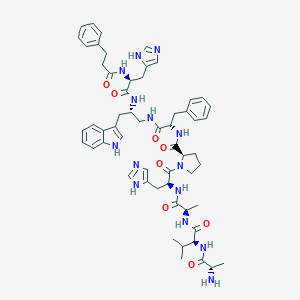![molecular formula C15H22N2O7 B125548 (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester CAS No. 75989-23-0](/img/structure/B125548.png)
(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester: is a complex organic compound with the molecular formula C15H22N2O7 and a molecular weight of 342.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester typically involves multiple steps, starting with the preparation of the isoxazole ring. The process may include:
Formation of the isoxazole ring: : This can be achieved through cyclization reactions involving hydroxylamine and ketones or aldehydes.
Introduction of the methoxy and methyl groups: : These groups are usually introduced through nucleophilic substitution reactions.
Esterification: : The final step involves converting the carboxylic acid group into its diethyl ester form using ethanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Isoxazole derivatives: : These compounds share the isoxazole ring structure but may have different substituents.
Ester derivatives: : Other esters with similar functional groups but different core structures.
The uniqueness of (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(3-methoxy-5-methyl-1,2-oxazol-4-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O7/c1-6-22-13(19)15(16-10(4)18,14(20)23-7-2)8-11-9(3)24-17-12(11)21-5/h6-8H2,1-5H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIWPOFCIVQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(ON=C1OC)C)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128332 |
Source


|
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75989-23-0 |
Source


|
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75989-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

